molecular formula C21H19N3O4 B2866616 N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 887887-05-0

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2866616
CAS No.: 887887-05-0
M. Wt: 377.4
InChI Key: DMJHPDBHBQJAPD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several distinct functional groups, including a tetrahydronaphthalene, an oxadiazole, and a benzodioxine . These groups suggest that the compound may have interesting chemical properties and potential applications in fields like medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple cyclic structures and a variety of functional groups .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The presence of the oxadiazole ring suggests potential reactivity under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could be important include its polarity, solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Applications

Research has explored the synthesis and characterization of derivatives of N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and similar compounds for anticancer applications. For example, compounds synthesized using o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid have been evaluated for in vitro anticancer activities, with some showing promising activity against breast cancer cell lines (Salahuddin et al., 2014). Another study synthesized and evaluated new oxadiazole, thiadiazole, and triazole derivatives for potential anticancer effects on human lung adenocarcinoma and rat glioma cell lines (Özdemir et al., 2017).

Thromboxane A2 Synthase Inhibition

N-imidazolyl derivatives of the naphthalene and chroman rings, which include structures similar to the compound , have been synthesized and tested as inhibitors of thromboxane A2 synthase. These compounds showed good activity in both in vitro and in vivo experiments (Cozzi et al., 1991).

Antimicrobial Applications

Synthesis and evaluation of related compounds have been conducted for antimicrobial applications. For instance, certain benzimidazole derivatives bearing acidic heterocycles have been synthesized and found to possess significant in vitro and in vivo antimicrobial activities (Kohara et al., 1996). Another study synthesized tetrahydronaphthalene derivatives and evaluated their antimicrobial activities, showing potent activity against various bacterial strains (Ateş-Alagöz et al., 2006).

Analgesic Activity

Compounds derived from (5,6,7,8-tetrahydronaphthalen-2-yl)oxyacetic acid, closely related to the compound of interest, have been synthesized and evaluated for analgesic activity. Some of these compounds exhibited promising analgesic activity in studies (Turan-Zitouni et al., 1999).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-19(15-7-8-17-18(12-15)27-10-9-26-17)22-21-24-23-20(28-21)16-6-5-13-3-1-2-4-14(13)11-16/h5-8,11-12H,1-4,9-10H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJHPDBHBQJAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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